molecular formula C10H12BrNO4 B3006687 5-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]furan-2-carboxamide CAS No. 1693974-49-0

5-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]furan-2-carboxamide

Cat. No.: B3006687
CAS No.: 1693974-49-0
M. Wt: 290.113
InChI Key: ZUXPUIJYMXRLLG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]furan-2-carboxamide typically involves the reaction of 5-bromo-2-furoic acid with an appropriate amine derivative under specific conditions. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

    Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

5-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]furan-2-carboxamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and biological activities

Properties

IUPAC Name

5-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4/c11-8-2-1-7(16-8)9(13)12-5-10(14)3-4-15-6-10/h1-2,14H,3-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXPUIJYMXRLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CC=C(O2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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